8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by the presence of a trifluoromethyl group attached to a triazolo-pyridine scaffold, which imparts unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This one-pot synthesis is efficient and operationally simple, often carried out at room temperature . Another method involves the use of 2,3-dichloro-5-(trifluoromethyl)pyridine and hydrazine hydrate under microwave irradiation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the one-pot synthesis and microwave-assisted methods suggests potential for industrial application .
Chemical Reactions Analysis
Types of Reactions: 8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions: Common reagents include hydrazine hydrate, substituted aromatic aldehydes, and microwave irradiation for enhanced reaction rates .
Major Products: The major products formed from these reactions include various substituted triazolo-pyridine derivatives, which exhibit diverse biological activities .
Scientific Research Applications
8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves the inhibition of specific molecular targets such as c-Met and VEGFR-2 kinases. This inhibition disrupts intracellular signaling pathways, leading to the suppression of cancer cell proliferation and induction of apoptosis . Molecular docking studies have shown that this compound binds effectively to these kinases, mimicking the action of known inhibitors .
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds share a similar triazolo scaffold and exhibit comparable biological activities.
Triazolo[4,3-a]pyrimidine Derivatives: These derivatives also possess antifungal and antibacterial properties.
Uniqueness: 8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a promising candidate for further research and development in various fields .
Properties
Molecular Formula |
C7H4F3N3 |
---|---|
Molecular Weight |
187.12 g/mol |
IUPAC Name |
8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-2-1-3-13-4-11-12-6(5)13/h1-4H |
InChI Key |
PZVFXITWYJYUOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NN=C2C(=C1)C(F)(F)F |
Origin of Product |
United States |
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